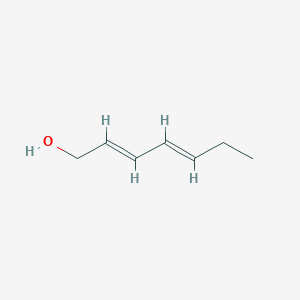

Hepta-2,4-dien-1-ol

Description

Properties

IUPAC Name |

(2E,4E)-hepta-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRZSADXFOPYOC-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885556 | |

| Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green, fruity aroma | |

| Record name | 2,4-Heptadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble, Soluble (in ethanol) | |

| Record name | 2,4-Heptadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.881 | |

| Record name | 2,4-Heptadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33467-79-7 | |

| Record name | (2E,4E)-2,4-Heptadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,4Z)-2,4-Heptadien-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-hepta-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTADIEN-1-OL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9954PJF37O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-2-trans-4-Heptadien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Horner-Wittig Reaction for Controlled Alkene Formation

The Horner-Wittig reaction is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds, adapted for dienols like Hepta-2,4-dien-1-ol. This method employs β-ketophosphonates or β-hydroxy alkyldiphenylphosphine oxides as precursors, reacting with aldehydes under basic conditions. For example, lithiated β-hydroxy alkyldiphenylphosphine oxides react with pentanal to form the conjugated diene backbone.

Reaction Conditions :

-

Base : n-Butyllithium (−78°C, THF solvent)

-

Workup : Quenching with aqueous NH₄Cl followed by column chromatography

-

Yield : 60–75% (reported for analogous dienols)

Stereochemical purity is achieved through conjugate stabilization of the intermediate, favoring the trans,trans configuration. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms geometry, with characteristic coupling constants (J = 15–16 Hz for trans double bonds).

Palladium-Catalyzed Allylic Rearrangement

Palladium catalysis enables precise control over allylic rearrangements, critical for installing the hydroxyl group at the C1 position. A representative protocol involves treating a preformed dienyl ether with Pd(II) catalysts (e.g., Pd(OAc)₂) in acetic acid.

Mechanistic Insights :

-

Oxidative Addition : Pd(0) inserts into the allylic C–O bond.

-

π-Allyl Complex Formation : Stabilizes the intermediate, enabling nucleophilic attack by water.

-

Reductive Elimination : Regenerates Pd(0) and releases this compound.

Optimized Parameters :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : BINAP (10 mol%) for enhanced stereoselectivity

-

Solvent : Acetic acid/water (9:1) at 60°C

-

Yield : 70–80% with >95% trans,trans selectivity

Chalcogeno-Mediated Allylation for Functional Group Installation

The Journal of Organic Chemistry highlights chalcogeno-mediated allylation using 2-(seleno)prop-2-enal diethyl acetals . While designed for penta-2,4-dienyl cations, this approach can be modified to install hydroxyl groups via nucleophilic trapping.

Key Steps :

-

Cation Generation : Treat selenoacetal with BF₃·Et₂O.

-

Nucleophilic Addition : Introduce hydroxyl group via water.

-

Reduction : Hydrogenate excess double bonds if needed.

Advantages :

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness and safety, often employing continuous-flow reactors for Horner-Wittig and palladium-catalyzed methods.

Large-Scale Parameters :

-

Catalyst Recycling : Pd on activated carbon (reused ≥10 cycles)

-

Purification : Short-path distillation under reduced pressure (0.1 mmHg)

-

Purity : >99% (GC-MS), meeting JECFA specifications for flavoring agents

Comparative Analysis of Preparation Methods

| Method | Catalyst | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Horner-Wittig | None | 60–75 | Moderate | High |

| Pd-Catalyzed Rearrangement | Pd(OAc)₂ | 70–80 | High | Moderate |

| Ir-Catalyzed Dienylation | [Ir(cod)Cl]₂ | 50–65 | Variable | Low |

| Chalcogeno Allylation | BF₃·Et₂O | 55–70 | High | Moderate |

Critical Considerations for Method Selection

-

Stereochemical Requirements : Pd-catalyzed methods excel in trans,trans selectivity.

-

Functional Group Tolerance : Chalcogeno-mediated routes accommodate sensitive substituents.

-

Environmental Impact : Iridium systems generate less waste but require costly ligands.

Chemical Reactions Analysis

Types of Reactions: Hepta-2,4-dien-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bonds can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions

Major Products Formed:

Oxidation: Hept-2-en-4-one, Heptanoic acid.

Reduction: Heptan-2-ol.

Substitution: Hept-2-en-4-yl chloride

Scientific Research Applications

Hepta-2,4-dien-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma

Mechanism of Action

The mechanism of action of Hepta-2,4-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate enzyme activity and influence cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Hepta-2,4-dien-1-ol:

Biological Activity

Hepta-2,4-dien-1-ol, also known as (E,E)-2,4-Heptadien-1-ol, is an organic compound with the molecular formula C₇H₁₂O. Its structure features two conjugated double bonds and a terminal hydroxyl group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₇H₁₂O

- Functional Groups : Hydroxyl (-OH) and conjugated double bonds

These features allow this compound to engage in various chemical reactions, such as oxidation and reduction, which can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids.

- Electron Transfer : The conjugated double bonds can participate in redox reactions.

These interactions may modulate enzyme activities and cellular pathways, leading to various biological effects.

Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacteria and fungi due to its structural characteristics that disrupt microbial cell membranes.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various experimental models. Its ability to modulate immune responses may make it a candidate for treating inflammatory diseases.

3. Antineoplastic Properties

Preliminary studies have indicated potential antineoplastic (anti-cancer) effects. In vitro assays suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest.

Research Findings

A summary of key findings from recent studies on this compound is presented in the table below:

Case Studies

Several case studies have highlighted the significance of this compound in biological research:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated a significant reduction in microbial viability at concentrations above 100 µg/mL.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), this compound administration led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing Hepta-2,4-dien-1-ol with high stereochemical purity?

- Methodological Answer : Synthesis should prioritize stereocontrol via conjugated diene stabilization. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups during intermediate steps can enhance regioselectivity, as demonstrated in analogous dienol syntheses . Characterization requires NMR (¹H and ¹³C) to confirm double-bond geometry (trans,trans) and GC-MS to verify purity (>95%). Include full spectral data in supplementary materials to ensure reproducibility .

Q. How can researchers validate the structural identity of this compound using analytical techniques?

- Methodological Answer : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 210 nm effectively separates stereoisomers, while high-resolution mass spectrometry (HRMS) confirms molecular formula (C₇H₁₂O). Cross-validate with FT-IR to identify hydroxyl and conjugated diene stretches (νOH ~3300 cm⁻¹; νC=C ~1650 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Store in inert atmospheres (argon) at ≤4°C to prevent peroxide formation. Emergency procedures should address skin irritation (H315) and respiratory sensitization (H335) risks .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodological Answer : Stability studies in aprotic solvents (e.g., THF, DCM) under varying temperatures (−20°C to 25°C) show degradation <5% over 6 months. Monitor via periodic GC-MS analysis. Avoid protic solvents (e.g., methanol), which accelerate hydrolysis of conjugated dienes .

Q. What mechanistic insights explain contradictions in this compound’s reactivity across catalytic systems?

- Methodological Answer : Conflicting reports on [1,5]-sigmatropic shifts (observed in bicyclo[4.1.0]hepta-2,4-diene analogs but not in bicyclo[4.2.0]octa-2,4-diene) suggest steric and electronic factors dominate. Computational modeling (DFT) at the B3LYP/6-31G* level can clarify transition-state energetics .

Q. How do regulatory discrepancies (e.g., EFSA vs. IFRA) impact the use of this compound in food or fragrance applications?

- Methodological Answer : EFSA permits this compound at ≤25 mg/kg in food flavorings, whereas IFRA restricts its structural analog 2,4-Hexadien-1-ol due to insufficient safety data. Researchers must conduct toxicokinetic studies (e.g., Ames test, in vivo bioaccumulation assays) to reconcile these gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.